molecular formula C17H15N3O2 B3140468 N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide CAS No. 477887-49-3

N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide

Cat. No. B3140468
CAS RN: 477887-49-3
M. Wt: 293.32 g/mol
InChI Key: IRZHEHWTJOBJPP-UHFFFAOYSA-N
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Description

“N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide” is a derivative of quinazolinone, a nitrogen-containing heterocycle . Quinazolinones have received significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

The synthesis of benzamides, which “N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide” is a type of, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

While specific molecular structure analysis for “N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide” is not available, benzamide, a related compound, is an organic compound with the chemical formula of C7H7NO . It appears as a white solid in powdered form, and as colorless crystals in crystalline form .


Chemical Reactions Analysis

The chemical reactions involving benzamides can be quite diverse. For instance, the synthesis of benzamides can be performed through direct condensation of benzoic acids and amines . Quinazoline derivatives, which “N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide” is a type of, have been synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Future Directions

Quinazolinone and quinazolinone derivatives, which “N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide” is a type of, have received significant attention due to their wide range of biopharmaceutical activities . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, the future directions in the research of quinazolinone and quinazolinone derivatives could focus on the development of novel antibiotics to treat resistant bacteria stain .

properties

IUPAC Name

N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-20-15(19-16(21)12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-17(20)22/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZHEHWTJOBJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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